4'-Cyano-4-biphenylsulfonic acid
Description
Contextualization within Biphenyl (B1667301) Chemistry and Sulfonic Acid Derivatives Research
Biphenyl, a simple aromatic hydrocarbon, serves as a fundamental building block in organic chemistry. Its rigid, planar structure provides a robust core that can be systematically modified to influence its physical and chemical properties. The functionalization of biphenyls is a key strategy in the development of a wide array of organic materials. google.com
Significance of Cyano and Sulfonic Acid Functionalities in Organic Synthesis and Materials Science
The cyano (-CN) and sulfonic acid (-SO₃H) groups are powerful tools in the design of functional organic molecules. The cyano group is a strong electron-withdrawing group with a significant dipole moment. This characteristic is crucial in the design of liquid crystals, where the alignment of molecular dipoles in an electric field is the basis of their operation. researchgate.net Cyano-substituted biphenyls, such as the well-known 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), are archetypal examples of room-temperature nematic liquid crystals. nih.gov The cyano group's ability to participate in intermolecular dipole-dipole interactions also influences the self-assembly and packing of molecules in the solid state.
The sulfonic acid group is highly acidic and hydrophilic, making it a valuable component in the design of catalysts, ion-exchange resins, and proton-conducting membranes for fuel cells. libretexts.orgnih.govnih.gov Its ability to form strong hydrogen bonds and its ionic nature in aqueous media can be exploited to control the solubility and self-assembly of molecules. In materials science, the incorporation of sulfonic acid groups can lead to materials with interesting properties such as proton conductivity and the ability to form ordered structures in solution or in the solid state. nih.govtainstruments.com Research into sulfonic acid-functionalized materials has explored their use in a variety of applications, from catalysis to drug delivery. libretexts.orgtainstruments.comsigmaaldrich.com
Scope and Research Trajectories for 4'-Cyano-4-biphenylsulfonic Acid
The combination of a cyano group and a sulfonic acid group on a biphenyl scaffold in this compound presents a molecule with a unique combination of properties. The cyano group at the 4'-position and the sulfonic acid group at the 4-position create a highly polar, asymmetric molecule.
The primary research trajectory for this compound lies in the field of materials science, particularly in the design of novel liquid crystals. The strong dipole moment from the cyano group, combined with the potential for hydrogen bonding and ionic interactions from the sulfonic acid group, could lead to the formation of unique liquid crystalline phases, such as smectic or nematic phases, with interesting electro-optical properties. nih.govrsc.org The investigation of how the interplay between these two functional groups affects the mesomorphic behavior is a key area of future research. nih.govrsc.org
Another potential research direction is in the area of functional materials. The sulfonic acid group could allow for the use of this molecule as a building block for self-assembled monolayers or as a dopant in polymer matrices to introduce specific functionalities. The ability to tune the properties of such materials by modifying the biphenyl core or the position of the functional groups makes this a promising area of exploration.
Interactive Data Tables
Below are interactive tables summarizing key properties of related compounds, providing a basis for predicting the characteristics of this compound.
Table 1: Properties of Parent and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| 4-Cyanobiphenyl (B145940) | C₁₃H₉N | 179.22 | 83-86 | Nematic liquid crystal precursor |
| Biphenyl-4-sulfonic acid | C₁₂H₁₀O₃S | 234.27 | 135-138 | Water-soluble, acidic |
| 4-Cyano-4'-pentylbiphenyl (5CB) | C₁₈H₁₉N | 249.35 | 24 | Room-temperature nematic liquid crystal |
Table 2: Expected Spectroscopic Data for this compound (based on related compounds)
| Spectroscopic Technique | Expected Features | Reference Compound Data (Biphenyl-4-sulfonic acid) nih.gov |
| ¹H NMR | Complex aromatic signals, with distinct shifts for protons near the -CN and -SO₃H groups. | Aromatic protons typically appear in the range of 7.4-8.0 ppm. |
| ¹³C NMR | Aromatic carbons with significant downfield shifts for carbons attached to the -CN and -SO₃H groups. The nitrile carbon would appear around 110-120 ppm. | Aromatic carbons appear in the range of 125-145 ppm. |
| IR Spectroscopy | Characteristic peaks for C≡N stretching (around 2220-2240 cm⁻¹), S=O stretching (around 1340-1420 cm⁻¹ and 1150-1210 cm⁻¹), and O-H stretching (broad, around 2500-3300 cm⁻¹). | S=O stretching peaks are prominent. |
Table 3: Potential Research Directions and Applications
| Research Area | Focus | Potential Applications |
| Liquid Crystals | Investigation of mesomorphic phases (nematic, smectic) and their transition temperatures. Study of electro-optical properties. | Advanced display technologies, optical switches, sensors. |
| Functional Materials | Self-assembly into ordered structures (e.g., Langmuir-Blodgett films). Incorporation into polymers to modify properties. | Functional surfaces, membranes with selective permeability, advanced composites. |
| Organic Synthesis | Use as a building block for more complex molecules with tailored properties. | Synthesis of novel dyes, catalysts, or pharmaceutical intermediates. |
Structure
3D Structure
Properties
CAS No. |
780010-15-3 |
|---|---|
Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
4-(4-cyanophenyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H9NO3S/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)18(15,16)17/h1-8H,(H,15,16,17) |
InChI Key |
MTLNOSBZCGTCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Cyano 4 Biphenylsulfonic Acid and Its Precursors
Introduction of the Cyano Group in Biphenyl (B1667301) Systems
Cyanation Reactions for Aromatic Nitrile Formation
The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of precursors to 4'-cyano-4-biphenylsulfonic acid, such as 4-cyanobiphenyl (B145940), several cyanation methods are employed.
Sandmeyer Reaction: A classic and widely used method for synthesizing aryl nitriles is the Sandmeyer reaction. numberanalytics.comnumberanalytics.com This reaction involves the diazotization of a primary aromatic amine, such as 4-aminobiphenyl, to form a diazonium salt. byjus.comnih.gov This intermediate is then treated with a copper(I) cyanide salt to yield the corresponding aryl nitrile. numberanalytics.comnumberanalytics.com The reaction proceeds through a free radical mechanism initiated by a single electron transfer from the copper catalyst to the diazonium salt. byjus.com The versatility of the Sandmeyer reaction allows for a range of transformations on the aromatic ring, including cyanation. byjus.comnih.gov
Recent advancements have also focused on transition metal-catalyzed cyanation reactions, utilizing catalysts based on palladium, nickel, and copper, which can offer milder reaction conditions and higher yields. numberanalytics.compsu.edu Additionally, research has explored the use of non-metallic and less toxic cyanide sources to address the environmental and safety concerns associated with traditional metal cyanides. nih.govresearchgate.net
Table 1: Comparison of Cyanation Reactions for Aromatic Nitrile Formation
| Reaction | Starting Material | Reagents | Key Features |
| Sandmeyer Reaction | Aryl diazonium salt (from primary aromatic amine) | Copper(I) cyanide (CuCN) | Widely applicable, proceeds via a diazonium intermediate. numberanalytics.comnumberanalytics.combyjus.com |
| Rosenmund-von Braun Reaction | Aryl halide | Copper(I) cyanide (CuCN) | Useful for converting aryl halides to nitriles, often requires high temperatures. wikipedia.orgnumberanalytics.comorganic-chemistry.org |
| Transition Metal-Catalyzed Cyanation | Aryl halide or pseudo-halide | Various cyanide sources, Pd, Ni, or Cu catalysts | Milder conditions, higher yields, broader substrate scope. numberanalytics.compsu.edu |
Functional Group Interconversions Leading to Cyano Substituents
One common approach is the dehydration of an amide. For instance, a biphenylcarboxylic acid can be converted to its corresponding amide, which is then dehydrated using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) to yield the nitrile. Another route involves the conversion of an aldehyde to an aldoxime, followed by dehydration to the nitrile.
The nitrile group itself is a versatile functional group that can be further transformed into amines, carboxylic acids, or heterocyclic compounds, making aromatic nitriles valuable intermediates in multi-step syntheses. numberanalytics.comnumberanalytics.comresearchgate.net For example, the reduction of an aromatic nitrile with reagents like lithium aluminum hydride (LiAlH₄) yields a primary amine. numberanalytics.comimperial.ac.uk
Sulfonation Reactions for Biphenylsulfonic Acid Derivatives
The introduction of a sulfonic acid group onto the biphenyl backbone is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.
Direct Sulfonation Methodologies
Direct sulfonation involves treating the biphenyl derivative with a sulfonating agent. chemicalbook.com Common reagents include concentrated sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide. tandfonline.comrsc.org The reaction of biphenyl with sulfur trioxide in dichloromethane (B109758) has been shown to produce biphenyl-4-sulfonic acid, followed by further sulfonation to 4,4'-biphenyl-disulfonic acid. tandfonline.com The position of sulfonation is influenced by the electronic and steric effects of existing substituents on the biphenyl ring. rsc.org For biphenyl itself, sulfonation occurs predominantly at the para-position due to the conjugative stabilization of the sigma-complex intermediate. rsc.org
The use of Brønsted acidic ionic liquids has been explored as a milder alternative for the sulfonation of aromatic compounds. organic-chemistry.org Another approach involves the use of Vilsmeier-Haack type reagents in the presence of sodium bisulfite. scirp.org
Indirect Routes to Sulfonic Acid Functionality
Indirect methods for introducing a sulfonic acid group can provide alternative pathways when direct sulfonation is not feasible or gives poor yields. One such method is the oxidation of a thiol or a disulfide. For instance, a biphenylthiol can be oxidized to the corresponding sulfonic acid using strong oxidizing agents.
Another indirect route involves the reaction of an aryl halide with a sulfite, particularly when the halide is activated by electron-withdrawing groups. chemicalbook.com A sustainable method for the synthesis of aryl sulfonic acids from aryl halides using thiourea (B124793) dioxide as a sulfur dioxide surrogate under air has also been reported. rsc.org Additionally, sulfonyl azides can be synthesized directly from sulfonic acids, providing a route to various sulfonamide derivatives. researchgate.net
Integrated Multi-Step Synthesis of this compound
The synthesis of this compound requires a carefully planned multi-step sequence to introduce both the cyano and sulfonic acid groups in the desired positions. utdallas.edu The order of these introductions is crucial to the success of the synthesis.
A plausible synthetic strategy would involve the sulfonation of biphenyl to produce 4-biphenylsulfonic acid as a key intermediate. chemicalbook.com Subsequently, a cyano group needs to be introduced onto the second phenyl ring at the 4'-position. This could potentially be achieved through a sequence involving nitration, reduction to the amine, and a subsequent Sandmeyer reaction.
Alternatively, one could start with 4-cyanobiphenyl and then perform a sulfonation reaction. However, the electron-withdrawing nature of the cyano group would deactivate the ring system towards electrophilic substitution and direct the incoming sulfonic acid group to the meta position on the same ring, which is not the desired isomer. Therefore, a more likely route involves the sulfonation of a precursor that can later be converted to the cyano group. For example, starting with 4-acetylbiphenyl, one could perform a sulfonation, followed by conversion of the acetyl group to an oxime and then dehydration to the nitrile.
Optimized Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product in a multi-step synthesis. researchgate.net This includes careful selection of solvents, catalysts, reaction times, and temperatures for each step. For instance, in the Rosenmund-von Braun reaction, the use of polar, high-boiling solvents is common, but purification can be challenging. organic-chemistry.org In the Sandmeyer reaction, maintaining a low temperature during diazotization is essential to prevent the formation of unwanted phenol (B47542) byproducts. mnstate.edu
In Suzuki-Miyaura coupling reactions, which can be used to form the biphenyl backbone itself, the choice of palladium catalyst, ligand, and base is crucial for achieving high yields. nih.govajgreenchem.com The use of flow chemistry has also emerged as a technique to improve safety, efficiency, and automation in multi-step syntheses, including those involving hazardous intermediates like azides. durham.ac.uk
Derivatization and Chemical Functionalization Studies of 4 Cyano 4 Biphenylsulfonic Acid
Derivatization of the Sulfonic Acid Group
The sulfonic acid moiety is a strong acid and can be converted into several important functional groups, including esters, sulfonyl chlorides, and sulfonamides. These transformations are crucial for modulating the compound's physical properties and for introducing new reactive handles for further chemical modifications.
The direct esterification of sulfonic acids can be challenging but can be achieved under specific conditions. One common method involves the reaction of the sulfonic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comorganic-chemistry.org The equilibrium of this reaction is typically shifted towards the product by removing water, often through azeotropic distillation. masterorganicchemistry.com
Another approach is the use of coupling agents. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification of carboxylic acids, and similar reagents can be adapted for sulfonic acids. beilstein-journals.org Alkylating agents can also be employed. For example, reacting the sodium salt of the sulfonic acid with an alkyl halide can yield the corresponding ester. A method for the preparation of sulfonic acid esters from free sulfonic acids involves reaction with an ester of phosphoric acid or an adduct of a strong acid ester with an amide like dimethylformamide. google.com
Table 1: Representative Esterification Reactions of Sulfonic Acids
| Alcohol | Reagent/Catalyst | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Methanol | Sulfuric Acid | Reflux, removal of water | Methyl 4'-cyano-4-biphenylsulfonate | masterorganicchemistry.com |
| Ethanol | p-Toluenesulfonic acid | Toluene, reflux with Dean-Stark trap | Ethyl 4'-cyano-4-biphenylsulfonate | organic-chemistry.org |
| Butanol | Hafnium(IV) or Zirconium(IV) salts | 1:1 mixture of acid and alcohol | Butyl 4'-cyano-4-biphenylsulfonate | organic-chemistry.org |
| Various alcohols | Dialkyl dicarbonates, MgCl₂ | Alcohol as solvent | Corresponding alkyl 4'-cyano-4-biphenylsulfonate | organic-chemistry.org |
The conversion of 4'-cyano-4-biphenylsulfonic acid to its corresponding sulfonyl chloride, 4'-cyano-4-biphenylsulfonyl chloride, is a key step in the synthesis of sulfonamides and other derivatives. A common method for this transformation is the reaction of the sulfonic acid or its sodium salt with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Alternatively, a Sandmeyer-type reaction can be employed starting from the corresponding amine, 4'-amino-4-biphenylsulfonic acid. Diazotization of the amine with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with sulfur dioxide in the presence of a copper(I) chloride catalyst, would yield the desired sulfonyl chloride. orgsyn.org
Once formed, 4'-cyano-4-biphenylsulfonyl chloride is a reactive intermediate that can undergo various nucleophilic substitution reactions. sigmaaldrich.com For example, reaction with alcohols yields sulfonic acid esters, while reaction with amines produces sulfonamides.
Sulfonamides are a significant class of compounds, and their synthesis is readily achieved by reacting 4'-cyano-4-biphenylsulfonyl chloride with primary or secondary amines. orgsyn.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. libretexts.org The reaction is generally robust and allows for the introduction of a wide variety of substituents on the nitrogen atom of the sulfonamide.
The properties of the resulting sulfonamide can be tuned by the choice of the amine. For instance, using a chiral amine would result in the formation of a chiral sulfonamide. The sulfonamide derivatives of this compound are of interest for their potential applications in medicinal chemistry and material science.
Table 2: Synthesis of Sulfonamide Derivatives from 4'-Cyano-4-biphenylsulfonyl Chloride
| Amine | Base | Solvent | Product | Reference |
|---|---|---|---|---|
| Ammonia | Pyridine | Dichloromethane (B109758) | 4'-Cyano-4-biphenylsulfonamide | libretexts.org |
| Aniline | Triethylamine | Tetrahydrofuran | N-Phenyl-4'-cyano-4-biphenylsulfonamide | nih.gov |
| Diethylamine | Pyridine | Dichloromethane | N,N-Diethyl-4'-cyano-4-biphenylsulfonamide | libretexts.org |
| Benzylamine | Triethylamine | Acetonitrile (B52724) | N-Benzyl-4'-cyano-4-biphenylsulfonamide | nih.gov |
Transformations of the Cyano Group
The cyano group is a versatile functional group that can be transformed into other important moieties, such as carboxylic acids and amines, thereby expanding the synthetic utility of this compound.
The cyano group of this compound can be hydrolyzed to a carboxylic acid group, yielding 4'-carboxy-4-biphenylsulfonic acid. This transformation can be achieved under either acidic or basic conditions.
Acidic hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the intermediate formation of an amide, which is then further hydrolyzed to the carboxylic acid.
Basic hydrolysis is carried out by heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. This initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.
The cyano group can be reduced to a primary amine, which provides a route to 4'-(aminomethyl)-4-biphenylsulfonic acid. This transformation is typically accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, usually in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran.
Alternatively, catalytic hydrogenation can be employed. This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). This method is often preferred for its milder reaction conditions.
Nitrile Cycloaddition Reactions
The cyano group of this compound serves as a key functional handle for various cycloaddition reactions, enabling the construction of heterocyclic rings. While direct cycloaddition with the unactivated nitrile of this compound can be challenging, the literature on related compounds provides insights into potential reaction pathways.
1,3-Dipolar cycloadditions are a prominent class of reactions for nitrile functional groups. Nitrile oxides, generated in situ, readily react with dipolarophiles to form isoxazolines. mdpi.com For instance, the reaction of a nitrile oxide with an alkene proceeds in a regioselective manner to yield 3,5-disubstituted 2-isoxazolines. mdpi.com Similarly, nitrile sulfides undergo cycloaddition with activated dipolarophiles like acyl cyanides to produce 1,2,4-thiadiazoles. umich.edu Research has shown that these reactions can be highly periselective, with the nitrile sulfide (B99878) reacting exclusively at the cyano group of benzoyl cyanide. umich.edu Another example involves the reaction of nitrile sulfides with 1,4-naphthoquinone (B94277) to form naphtho[2,3-d]isothiazole-4,9-diones. researchgate.net
The participation of unactivated nitriles in Diels-Alder reactions is less common but can be achieved under certain conditions, particularly in intramolecular setups. nih.gov The entropic advantage of an intramolecular reaction can facilitate the cycloaddition of a cyano group as a dienophile. nih.gov These examples with related nitrile-containing compounds suggest that the nitrile group of this compound could potentially participate in similar cycloaddition reactions to generate novel heterocyclic derivatives.
Modifications of the Biphenyl (B1667301) Core Structure
The biphenyl core of this compound offers multiple sites for substitution, allowing for the introduction of various functional groups to modulate the molecule's electronic and steric properties.
Selective Halogenation and Nitration
Selective Halogenation: Electrophilic halogenation is a fundamental method for introducing halogen atoms onto aromatic rings. nih.gov Various catalytic systems have been developed to activate halenium sources for the halogenation of arenes. nih.gov For instance, TEMPO (2,2,6,6-tetramethylpiperidine nitroxide) and its derivatives have been shown to be effective catalysts for the electrophilic halogenation of a range of aromatic compounds under mild conditions. nih.gov The regioselectivity of halogenation on the biphenyl core of this compound would be directed by the existing substituents. The sulfonic acid group is a meta-directing deactivator, while the cyano group is also a meta-directing deactivator. Therefore, halogenation would be expected to occur at the positions meta to both the sulfonic acid and cyano groups. However, the specific outcome can be influenced by the reaction conditions and the catalyst used.
Selective Nitration: Nitration is another key electrophilic aromatic substitution reaction. The introduction of a nitro group can serve as a precursor for further functionalization, such as reduction to an amino group. Similar to halogenation, the regioselectivity of nitration on the biphenyl core is governed by the directing effects of the sulfonic acid and cyano groups. Both being meta-directing groups, nitration would be anticipated to occur at positions meta to these substituents.
Ortho-, Meta-, and Para-Substitution Pattern Studies
Ortho-Substitution: Introducing substituents at the positions ortho to the existing sulfonic acid or cyano groups would create sterically hindered derivatives. This could be synthetically challenging but might be desirable for specific applications where controlling the dihedral angle between the two phenyl rings is important.
Meta-Substitution: As discussed, electrophilic substitution reactions like halogenation and nitration are expected to favor the meta positions. This would lead to 3'-substituted or 3-substituted derivatives of this compound.
Para-Substitution: The para positions are already occupied by the sulfonic acid and cyano groups in the parent molecule.
Multi-Functionalization Strategies for Advanced Derivatives
Building upon the selective functionalization of the nitrile group and the biphenyl core, multi-functionalization strategies can be employed to create advanced derivatives with complex architectures. This could involve a sequence of reactions, such as an initial halogenation of the biphenyl core, followed by a nitrile cycloaddition. The introduced halogen could then serve as a handle for cross-coupling reactions to introduce further diversity.
For example, a brominated derivative of this compound could undergo a Suzuki or Sonogashira coupling to introduce new aryl or alkynyl groups. The nitrile group could then be converted into a tetrazole or a triazole ring via cycloaddition. Such multi-step synthetic sequences would allow for the precise installation of multiple functional groups, leading to a wide range of advanced derivatives with potentially novel properties for various applications in materials science and medicinal chemistry.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of 4'-Cyano-4-biphenylsulfonic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy is instrumental in defining the arrangement of hydrogen atoms within the this compound molecule. The ¹H NMR spectrum exhibits distinct signals for the aromatic protons on the two phenyl rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the cyano (-CN) and sulfonic acid (-SO₃H) groups.
Typically, the aromatic protons on the phenyl ring bearing the sulfonic acid group appear at different chemical shifts compared to those on the phenyl ring with the cyano group. For instance, in a related compound, 4-cyanobiphenyl (B145940), the protons of the two phenyl rings show complex multiplets in the aromatic region of the spectrum. rsc.orgchemicalbook.com The coupling between adjacent protons (J-coupling) provides further insight into their relative positions.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Biphenyl (B1667301) Derivatives
| Compound | Aromatic Protons (δ, ppm) | Reference |
| 4-Methoxybiphenyl | 7.56-7.51 (m, 4H), 7.41 (t, 2H), 7.32-7.28 (m, 1H), 7.00-6.96 (m, 2H) | rsc.org |
| 4-Aminobiphenyl | 7.53 (d, 2H), 7.40 (m, 4H), 7.27 (d, 1H), 6.75 (d, 2H) | rsc.org |
| Biphenyl-4-carbonitrile | 7.73 (d, 2H), 7.68 (d, 2H), 7.59 (d, 2H), 7.48 (t, 2H), 7.42 (t, 1H) | rsc.org |
Note: The specific chemical shifts for this compound may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.
The quaternary carbons, such as those attached to the cyano and sulfonic acid groups, and the ipso-carbons of the biphenyl linkage, can be readily identified. For example, in biphenyl itself, the ¹³C NMR spectrum shows characteristic signals for the different carbon atoms. rsc.org The presence of the electron-withdrawing substituents in this compound significantly influences the chemical shifts of the aromatic carbons.
Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Cyano Carbon (-CN) | 110-125 |
| Aromatic Carbons | 120-150 |
| Carbon attached to -SO₃H | ~140-150 |
Note: These are general ranges and the actual values for this compound may differ.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. youtube.comsdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on the same phenyl ring, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). epfl.ch This is crucial for assigning the signals of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). epfl.chresearchgate.net HMBC is particularly valuable for identifying the quaternary carbons by observing their long-range couplings to nearby protons. For instance, the protons on one phenyl ring would show correlations to the ipso-carbon of the other ring, confirming the biphenyl linkage.
Vibrational Spectroscopy Techniques
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Cyano Group (-C≡N): A sharp and strong absorption band is expected in the region of 2220-2260 cm⁻¹ for the C≡N stretching vibration.
Sulfonic Acid Group (-SO₃H): This group gives rise to several characteristic absorption bands. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The asymmetric and symmetric S=O stretching vibrations are observed as strong bands around 1350 cm⁻¹ and 1165 cm⁻¹, respectively.
Aromatic C-H and C=C vibrations: The spectrum will also show absorptions corresponding to the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the C=C stretching vibrations within the phenyl rings (in the 1400-1600 cm⁻¹ region).
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Cyano (-C≡N) | Stretching | 2220 - 2260 |
| Sulfonic Acid (O-H) | Stretching | 3200 - 3600 (broad) |
| Sulfonic Acid (S=O) | Asymmetric Stretching | ~1350 |
| Sulfonic Acid (S=O) | Symmetric Stretching | ~1165 |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | Stretching | 1400 - 1600 |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for analyzing the vibrations of non-polar bonds and symmetric molecular vibrations. researchgate.net For this compound, Raman spectroscopy can provide valuable information about the biphenyl backbone and the cyano group.
The C≡N stretching vibration, which is strong in the IR spectrum, also gives a characteristic signal in the Raman spectrum. The symmetric breathing vibrations of the phenyl rings are often strong in the Raman spectrum and can provide information about the substitution pattern. For instance, in biphenyl-4-thiol, a coupled ring vibrational mode is observed around 1585 cm⁻¹. researchgate.net Similar vibrational modes would be expected for this compound, and their precise frequencies can be sensitive to the molecular conformation and intermolecular interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for the analysis of this compound, offering precise molecular weight determination and insights into its structural composition through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is instrumental in accurately determining the molecular mass of this compound. This technique provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule. The exact mass of a related compound, 4-Biphenylsulfonic acid, has been computed to be 234.03506535 Da. nih.gov For a similar biphenyl structure, 4-Biphenylsulfonic acid, 4'-amino-, the computed molecular weight is 249.29 g/mol with a calculated exact mass of 249.04596439 Da. nih.gov These examples highlight the precision of HRMS in distinguishing between compounds with similar nominal masses.
Tandem Mass Spectrometry (MS/MS) is a powerful tool for elucidating the fragmentation pathways of this compound. This technique involves the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nih.gov This process provides a detailed "fingerprint" of the molecule, revealing information about its substructures.
The fragmentation patterns observed in MS/MS spectra are based on established chemical principles, often involving charge-remote or charge-directed mechanisms. wvu.edu For instance, in the analysis of related compounds, fragmentation can be initiated by the loss of neutral groups or through rearrangements. nih.govscielo.br The study of fragmentation pathways of similar molecules, such as synthetic cathinones or imatinib, reveals common fragmentation behaviors like the cleavage of specific bonds, which helps in identifying the structural components of the parent molecule. wvu.edunih.gov For example, the fragmentation of some compounds involves the loss of small molecules like water or carbon dioxide, or the cleavage of amide bonds. nih.govmdpi.com The resulting product ions can provide diagnostic information for identifying specific structural motifs within the molecule. scielo.br
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity and concentration of this compound. chemicalbook.comresearchgate.net Reversed-phase HPLC, often using a C18 column, is a common approach for separating biphenyl derivatives. scielo.brresearchgate.net The method's effectiveness is demonstrated in the analysis of various biphenyl compounds, where it provides excellent separation and quantification. scielo.brresearchgate.net
The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to achieve the desired separation and sensitivity. researchgate.netresearchgate.net For quantitative analysis, the method is validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). scielo.brresearchgate.net For example, in the analysis of a related biphenyl derivative, the quantitation range was established, and the LOD was determined to be 0.05 µg/mL. capes.gov.br The precision of HPLC methods is often confirmed by low relative standard deviation (RSD) values for repeated measurements. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | scielo.brresearchgate.net |
| Mobile Phase | Acetonitrile (B52724) and aqueous buffer (e.g., acetic acid or phosphate (B84403) buffer) | researchgate.netresearchgate.net |
| Detection | UV at a specific wavelength (e.g., 258 nm) | researchgate.net |
| Flow Rate | Typically 1.0 ml/min | sielc.com |
| Injection Volume | e.g., 30 µl | researchgate.net |
While this compound itself is not sufficiently volatile for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis, its volatile derivatives can be analyzed using this technique. Derivatization is a common strategy to increase the volatility of non-volatile compounds, making them amenable to GC-MS. researchgate.net For instance, sulfonic acid esters can be analyzed by GC-MS to detect potential genotoxic impurities. shimadzu.com This approach involves converting the sulfonic acid into a more volatile form, such as an ester, which can then be separated by gas chromatography and detected by mass spectrometry. shimadzu.com The use of GC-MS provides high sensitivity and selectivity, which is particularly important for trace-level analysis. shimadzu.com
Elemental Analysis and Thermogravimetric Analysis (TGA)
Elemental analysis and thermogravimetric analysis are fundamental techniques for confirming the empirical formula and evaluating the thermal stability of this compound.
Elemental Analysis
Elemental analysis provides the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the compound. This data is crucial for verifying its empirical formula, C₁₃H₉NO₃S. The theoretical elemental composition can be calculated from the molecular formula and atomic weights of the constituent elements. Comparison between the experimentally determined and calculated values is a primary method for assessing the purity of a synthesized batch. Biphenyl derivatives are routinely characterized by elemental analysis to confirm their composition. nih.gov
Below is a data table presenting the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 13 | 156.13 | 60.22 |
| Hydrogen | H | 1.01 | 9 | 9.09 | 3.51 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.40 |
| Oxygen | O | 16.00 | 3 | 48.00 | 18.52 |
| Sulfur | S | 32.07 | 1 | 32.07 | 12.37 |
| Total | 259.30 | 100.00 |
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.orgeltra.com This technique is instrumental in determining the thermal stability, decomposition profile, and presence of volatile components in this compound.
For aromatic sulfonic acids, TGA typically reveals a multi-stage decomposition process. researchgate.netmarquette.edu The initial weight loss, often observed at lower temperatures (around 100-150°C), is generally attributed to the desorption of physically adsorbed water, as sulfonic acids are often hygroscopic. marquette.eduresearchgate.net The major decomposition event for aromatic sulfonic acids, the desulfonation process, is expected to occur at higher temperatures, generally in the range of 200-400°C. researchgate.netresearchgate.net This step involves the cleavage of the C-S bond and the release of sulfur dioxide (SO₂). marquette.edu The biphenyl and cyano groups would likely decompose at even higher temperatures. The thermal stability is influenced by the decomposition temperature of the sulfonic acid group. researchgate.net
A hypothetical TGA curve for this compound would likely exhibit the following features:
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 100 - 150 | Small | Loss of adsorbed water |
| 250 - 400 | Significant | Desulfonation (loss of SO₃H group) |
| > 400 | Gradual/Stepwise | Decomposition of the biphenyl-cyano backbone |
The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study the thermal decomposition, or in an oxidative atmosphere (e.g., air) to investigate oxidative stability. wikipedia.orgmarquette.edu
Advanced Surface and Bulk Characterization (e.g., XPS, SEM, N₂-sorption)
Advanced techniques are employed to investigate the surface chemistry, morphology, and porosity of this compound.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. youtube.comyoutube.com For this compound, XPS would be invaluable for confirming the presence and chemical states of its constituent elements.
High-resolution scans of the core levels of nitrogen (N 1s), sulfur (S 2p), carbon (C 1s), and oxygen (O 1s) would provide detailed chemical state information.
N 1s: The binding energy of the N 1s peak would confirm the presence of the cyano (-C≡N) functional group.
S 2p: The S 2p spectrum would be characteristic of a sulfonic acid group (-SO₃H), allowing differentiation from other sulfur oxidation states like sulfides or sulfates. researchgate.net
C 1s: The C 1s spectrum would be complex, with components corresponding to C-C bonds in the biphenyl rings, C-S bonds, and the carbon in the cyano group.
O 1s: The O 1s spectrum would show peaks corresponding to the oxygen atoms in the sulfonic acid group.
XPS is also a powerful tool for detecting surface impurities that could affect the material's performance. youtube.comyoutube.com
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is used to produce high-resolution images of a sample's surface topography. acs.org For this compound, which is expected to be a crystalline solid, SEM would be used to visualize the morphology, size, and shape of the crystals. wikipedia.orgnih.gov This information is critical as crystal habit can influence properties such as solubility, dissolution rate, and bulk density. SEM analysis can also reveal the presence of amorphous regions or different crystalline polymorphs. In the context of materials science, SEM is used to observe the micromorphology of materials. acs.org
Nitrogen Sorption (N₂-sorption)
Nitrogen sorption analysis is a standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. acs.org While this compound, as a small molecule, is not expected to be inherently porous, this technique would be highly relevant if the compound is used to functionalize or is a component of a porous material, such as a metal-organic framework (MOF) or a porous organic polymer. rsc.org In such cases, N₂-sorption isotherms would be used to characterize how the incorporation of this molecule affects the textural properties of the host material. The Brunauer-Emmett-Teller (BET) theory is commonly applied to the isotherm data to calculate the specific surface area. rsc.org
Applications in Advanced Materials Science
Utilization in Liquid Crystalline Materials Development
While 4'-Cyano-4-biphenylsulfonic acid itself is not a conventional liquid crystal, its core structure is fundamental to a well-known class of liquid crystalline materials. The principles governing these materials provide a clear framework for understanding the potential role of this specific compound.
The family of 4-alkyl-4'-cyanobiphenyls is a cornerstone in the development of liquid crystal displays (LCDs). The defining characteristic of these molecules is their rod-like shape and the strong dipole moment originating from the terminal cyano (-C≡N) group. orientjchem.org This molecular structure leads to the formation of the nematic liquid crystal phase, where molecules exhibit long-range orientational order but no positional order.
The structure-property relationships in this class of materials are well-established:
Biphenyl (B1667301) Core: Provides the necessary rigidity and linearity for mesophase formation.
Alkyl Chain: The length and structure of the alkyl chain (CnH2n+1) at one end of the biphenyl core influence the melting and clearing points of the liquid crystal. Altering the chain length can significantly change the temperature range over which the liquid crystal phase is stable. acs.org
Cyano Group: The highly polar cyano group is crucial for creating a large positive dielectric anisotropy. This property is essential for LCD applications, as it allows the molecular orientation to be controlled by an external electric field.
Different terminal groups can alter the mesomorphism of the material entirely. For example, replacing a standard hydrocarbon chain with a fluorocarbon chain can stabilize the smectic A phase at the expense of the nematic phase. researchgate.net Similarly, the introduction of terminal halogen groups can suppress the smectic A phase, favoring nematic mesomorphism. researchgate.net
| Terminal Group on Biphenyl Core | Effect on Liquid Crystal Properties | Reference |
| Cyano (-CN) | Imparts high polarity and positive dielectric anisotropy, crucial for display applications. | |
| Alkyl (-CnH2n+1) | Influences melting and clearing points; chain length variation tunes the mesophase temperature range. | acs.org |
| Halogen (-F, -Cl, -Br) | Can suppress smectic phases and favor nematic phases. researchgate.net | |
| Fluorocarbon Chain | Stabilizes smectic A phase through nano-segregative effects. | researchgate.net |
The introduction of a sulfonic acid (-SO₃H) group into a mesogenic (liquid crystal-forming) structure introduces strong intermolecular interactions, primarily through hydrogen bonding. This can have a profound effect on the stability and type of liquid crystal phase.
Research on liquid-crystalline polysiloxanes containing sulfonic acid mesogens has shown that the sulfonic acid groups can enhance the rigidity of the molecular structure. rsc.org This can lead to the formation of more ordered smectic phases, such as the smectic A (SmA) and smectic B (SmB) phases. rsc.orgnumberanalytics.com Specifically, the strong electron-withdrawing nature of the –SO₃H group can play a significant role in stabilizing the molecule, resulting in high thermal stability for the smectic mesophase. numberanalytics.com
In some systems, the aggregation of hydrogen-bonded sulfonic acid groups can disturb the mobility and orientation of the liquid crystal molecules, leading to a decrease in the clearing point (the temperature at which the material becomes an isotropic liquid). rsc.org However, in lyotropic liquid crystals, which form phases in the presence of a solvent, sulfuric acid itself can form stable liquid crystalline mesophases with nonionic surfactants. acs.orgosti.gov This demonstrates the strong ordering capability of the sulfonic acid moiety.
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The bifunctional nature of this compound makes it a prime candidate for use as an organic linker in the synthesis of crystalline porous materials like MOFs and COFs.
In the construction of MOFs, organic linkers connect metal ions or clusters to form a porous, crystalline network. researchgate.net The geometry and functionality of the linker dictate the final topology and properties of the MOF. Biphenyl-based linkers, such as 4,4'-biphenyldicarboxylic acid (BPDC), are widely used because their length and rigidity can lead to MOFs with large pores and high surface areas. researchgate.netrsc.org
This compound could serve as a linker where the sulfonic acid group coordinates with the metal center. The sulfonic acid group is a known functional group for incorporation into MOF linkers, often imparting Brønsted acidity to the framework, which is highly desirable for catalytic applications. orientjchem.orgnumberanalytics.com MOFs functionalized with sulfonic acid have been successfully used as heterogeneous catalysts for a variety of organic reactions, including esterification and Knoevenagel condensation. rsc.orgnumberanalytics.com
The cyano group, while not coordinating to the metal in this scenario, would be exposed within the pores of the MOF. This pendant functionality can be leveraged for post-synthetic modification or can itself act as a catalytic site. For example, MOFs have been shown to be effective catalysts for the cyanosilylation of aldehydes. researchgate.netsigmaaldrich.com
The ability to tune the properties of MOFs and COFs by choosing specific linkers is a central theme in their design. Using a linker like this compound allows for the introduction of multiple functionalities in a single step.
Porosity: The biphenyl backbone, analogous to the well-studied BPDC linker, helps in creating robust frameworks with significant porosity. The specific surface area and pore size can be influenced by the choice of metal ion and synthesis conditions. researchgate.net
Functionality: The sulfonic acid group provides a strong Brønsted acid site, making the framework a solid acid catalyst. rsc.orgnumberanalytics.com The cyano group offers a polar site within the pores, which can influence the selective adsorption of guest molecules. Furthermore, the cyano group can be chemically transformed into other functional groups, such as amides or carboxylic acids, allowing for further tailoring of the framework's properties after its initial synthesis.
While the direct use of this compound in COF synthesis is not yet prominent in the literature, the principles are similar. In COFs, linkers are connected via strong covalent bonds. The sulfonic acid and cyano groups would serve as pendant functional groups within the pores, imparting acidity and polarity, respectively, to these highly ordered, all-organic porous polymers.
| Functional Group on Linker | Role in MOF/COF Structure | Potential Application | Reference |
| Biphenyl | Provides rigidity and length to create porous structures. | Gas Storage, Separation | researchgate.netrsc.org |
| Sulfonic Acid (-SO₃H) | Acts as a coordination site and/or a Brønsted acid site. | Heterogeneous Catalysis, Proton Conduction | orientjchem.orgrsc.orgnumberanalytics.com |
| Cyano (-C≡N) | Provides a polar functional group within the pores; can be used for post-synthetic modification. | Catalysis, Selective Adsorption | researchgate.net |
Application as a Component in Polymer Science
The dual functionality of this compound also makes it an attractive monomer for the synthesis of advanced functional polymers. By participating in polymerization reactions, it can introduce both sulfonate and cyano moieties into the polymer backbone or as pendant groups.
The incorporation of sulfonic acid groups into aromatic polymers is a key strategy for creating proton exchange membranes (PEMs) for fuel cells. researchgate.netrsc.org These sulfonated aromatic polymers, such as sulfonated poly(ether ether ketone) (S-PEEK) and sulfonated polyimides, offer high thermal stability and good proton conductivity. researchgate.netresearchgate.netresearchgate.net The sulfonic acid group provides the hydrophilic sites necessary for water retention and proton transport. orientjchem.org The synthesis of such polymers can be achieved by the direct polymerization of a sulfonated monomer, which allows for precise control over the degree of sulfonation and avoids side reactions associated with post-polymerization sulfonation. rsc.org
Simultaneously, the cyano group, when incorporated into a polymer, imparts valuable properties such as high polarity, thermal stability, and chemical resistance. Polymers like polyacrylonitrile (B21495) are known for these characteristics. researchgate.net The cyano group's strong dipole moment enhances intermolecular forces, and its chemical reactivity allows for subsequent modifications, such as cross-linking or functionalization, to further tune the polymer's properties. researchgate.netgoogle.com
Therefore, a polymer synthesized from this compound could be a sulfonated aromatic polymer with additional polarity and functionality from the cyano group. Such a material could be a candidate for high-performance membranes, combining good ion conductivity with enhanced mechanical and thermal properties.
Monomer for Specialty Polymers and Polyesters
The bifunctional nature of this compound allows it to act as a monomer in the synthesis of specialized polymers. The sulfonic acid group, in particular, can be incorporated into polymer backbones, creating materials with tailored properties.
Detailed Research Findings:
Sulfonated aromatic polymers are a significant class of materials, particularly for applications requiring high thermal stability and proton conductivity. rsc.orgresearchgate.net The synthesis of these polymers can proceed through two main routes: post-sulfonation of a pre-formed polymer or the polymerization of already sulfonated monomers. researchgate.net Using sulfonated monomers, such as derivatives of this compound, offers precise control over the degree and position of sulfonation, which is crucial for the final properties of the material. rsc.org
Polymers built from biphenyl units are known for their rigid-rod character and high thermal stability due to the robust phenyl-phenyl bond. rsc.org For example, sulfonated polyphenylenes have been synthesized from sulfonated biphenyl monomers for use as proton exchange membranes (PEMs) in fuel cells. rsc.orgrsc.org The sulfonic acid groups in the polymer chain provide the necessary proton conductivity, while the biphenyl backbone ensures mechanical and thermal integrity. rsc.org While the direct polymerization of this compound into polyesters is not extensively documented, its structure is analogous to other biphenyl monomers used in polymer synthesis. For instance, acrylated biphenyl monomers have been used to create crosslinked polymer networks where the biphenyl moieties introduce noncovalent π-π interactions, influencing the material's network properties. nih.gov The presence of the cyano group in this compound could further modify the polymer's properties, potentially enhancing its dielectric characteristics or solubility.
Dopant for Conductive Polymers
The sulfonic acid group in this compound allows it to function as an effective dopant for intrinsically conductive polymers (ICPs). Doping is the process of introducing charge carriers into the polymer backbone, transforming it from a semiconductor or insulator into a conductor.
Detailed Research Findings:
Conductive polymers like polyaniline (PANI) and poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) rely on acid doping to achieve high conductivity. nih.govbiointerfaceresearch.com The acid protonates the polymer chain, creating polarons and bipolarons that act as charge carriers. Sulfonic acids are particularly effective dopants. tandfonline.comresearchgate.net
Research has demonstrated that a structurally similar compound, 4,4'-biphenyldisulphonic acid (BPSA), can be used as a dopant for polyaniline. The biphenyl moiety in BPSA acts as a spacer between the polyaniline chains, which can improve the polymer's processability and solubility while still inducing high conductivity. ias.ac.in Similarly, this compound can be expected to act as a primary dopant for PANI, where its sulfonic acid group protonates the imine nitrogen atoms of the PANI backbone. dtic.mil
In the case of PEDOT:PSS, which is one of the most commercially successful conductive polymers, treatment with secondary dopants, including various acids, is a common strategy to dramatically enhance its conductivity. researchgate.netepa.govrsc.org This process often involves the removal of some of the insulating PSS sheath and inducing a conformational change in the conductive PEDOT chains. sciengine.com The introduction of a strong acid like this compound could facilitate this phase segregation and structural rearrangement, leading to a significant increase in the electrical conductivity of PEDOT:PSS films. researchgate.netsciengine.com
Electronic and Optoelectronic Materials Research
The combination of the biphenyl unit and the cyano group forms a potent chromophore with properties that are highly relevant for electronic and optoelectronic applications. This "biphenyl-cyano" motif is a cornerstone in the design of liquid crystals, organic semiconductors, and light-emitting materials.
Role of Biphenyl-Cyano Chromophore in Light Emission/Absorption
A chromophore is the part of a molecule responsible for its color and its interaction with light. The biphenyl-cyano structure is a classic example of a donor-acceptor (D-A) system, where the pi-conjugated biphenyl system can act as an electron donor and the strongly electron-withdrawing cyano group (-C≡N) acts as the electron acceptor. rsc.orgmdpi.com
Detailed Research Findings:
This D-A architecture gives rise to intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com When the molecule absorbs a photon of appropriate energy, an electron is promoted from a molecular orbital primarily located on the biphenyl donor to one located on the cyano acceptor. This ICT transition is a key feature that governs the material's optical properties. mdpi.com
Absorption: The presence of the ICT transition often leads to a red-shift in the absorption spectrum compared to the individual components. semanticscholar.org The absorption bands can be tuned by modifying the structure; for instance, cyano-substituted oligo(p-phenylene vinylene)s exhibit absorption bands that can be ascribed to the ICT from an electron-rich segment to the electron-deficient cyano-substituted moiety. mdpi.com
Emission (Fluorescence): The emission properties are also strongly influenced by the ICT state. In many cases, cyano-substitution can remarkably increase the fluorescence quantum yield. semanticscholar.org For example, adding a cyano group to the 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) molecule was shown to increase its fluorescence quantum yield from 0.01 to 0.49 in solution. semanticscholar.org The emission wavelength is often sensitive to the polarity of the surrounding environment (solvatochromism), a characteristic feature of D-A chromophores. rsc.org The biphenyl-cyano unit is fundamental to many liquid crystal molecules, such as 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), whose optical and dielectric properties are a direct result of this molecular design. tandfonline.comresearchgate.net
Application in Organic Semiconductor Devices
The electronic properties of the biphenyl-cyano moiety make it a promising building block for organic semiconductor devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov
Detailed Research Findings:
The performance of an organic semiconductor is determined by its ability to transport charge carriers (holes or electrons) and its energy levels (HOMO and LUMO). The introduction of functional groups is a primary strategy for tuning these properties. sigmaaldrich.com
Charge Transport: Biphenyl-containing molecules have been successfully used as the active layer in OFETs. researchgate.net The ability of these molecules to form ordered thin films is crucial for efficient charge transport.
N-type Semiconductors: The cyano group, being strongly electron-withdrawing, is instrumental in designing n-type (electron-transporting) semiconductors. rsc.org High-performance n-type materials are essential for creating complementary logic circuits, a cornerstone of modern electronics. rsc.org Cyano-substitution effectively lowers the LUMO energy level of the molecule, facilitating electron injection and transport.
Device Integration: Therefore, a molecule like this compound possesses features desirable for organic semiconductor applications. The biphenyl-cyano core provides the fundamental semiconductor and optical properties. nih.gov The sulfonic acid group offers an additional advantage: it can enhance the solubility of the material in polar solvents, which is beneficial for solution-based processing of devices, or it could potentially act as a "self-doping" agent, influencing the conductivity and threshold voltage in a transistor. dtic.milacs.org While direct application of this specific molecule in a device may not be widely reported, the combination of a high-performance organic semiconductor core (biphenyl) with crucial functional groups (cyano and sulfonic acid) makes it a highly relevant structure for research in advanced electronic materials. rsc.orgcapes.gov.br
Catalytic Applications and Mechanistic Studies
Role as a Brønsted Acid Catalyst
The sulfonic acid group (-SO₃H) in 4'-Cyano-4-biphenylsulfonic acid imparts strong Brønsted acidity, making it an effective catalyst for a variety of acid-catalyzed organic reactions. nih.gov This acidity arises from the ease with which it can donate a proton.
Solid acid catalysts featuring sulfonic acid groups are recognized for their utility in esterification and transesterification reactions, which are crucial processes in the production of biodiesel. mdpi.comresearchgate.net The arenesulfonic acid-modified materials, in particular, have demonstrated higher activity compared to their alkylsulfonic counterparts and comparable activity to homogeneous sulfuric acid. mdpi.com The mechanism of these reactions typically involves the protonation of the carbonyl oxygen of the carboxylic acid or ester by the Brønsted acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.
For instance, in the esterification of oleic acid, a sulfonic acid-bearing magnetic nano-sized solid acid catalyst has been shown to be highly effective. researchgate.net The general steps for acid-catalyzed esterification are:
Protonation of the carbonyl group: The sulfonic acid catalyst donates a proton to the carbonyl oxygen of the carboxylic acid.
Nucleophilic attack: An alcohol molecule attacks the now more electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water: A water molecule is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to regenerate the catalyst and yield the final ester product.
A similar mechanism applies to transesterification, where an existing ester is transformed into another by reaction with an alcohol.
Table 1: Comparison of Catalysts in Esterification
| Catalyst Type | Activity Level | Key Advantages |
|---|---|---|
| Arenesulfonic acid-modified SBA-15 | High | Higher activity than propyl sulfonic-functionalized SBA-15 |
| Propyl sulfonic-functionalized SBA-15 | Moderate | Solid catalyst, reusable |
| Sulfuric Acid (Homogeneous) | High | High activity |
| Magnetic nano-sized solid acid | Excellent | Easy recovery and reusability |
Acid-catalyzed dehydration is a fundamental organic reaction for the synthesis of alkenes from alcohols. youtube.comfiveable.me The process involves the elimination of a water molecule and is facilitated by a strong acid catalyst. youtube.com While common laboratory acids like concentrated sulfuric or phosphoric acid are often used, solid acid catalysts with sulfonic acid groups offer a heterogeneous alternative. youtube.com
The mechanism for the acid-catalyzed dehydration of an alcohol generally proceeds as follows:
Protonation of the hydroxyl group: The alcohol's hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water). youtube.com
Formation of a carbocation: The protonated alcohol loses a water molecule to form a carbocation intermediate. youtube.com
Deprotonation: A base (often a water molecule or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. youtube.com
The efficiency of the dehydration process can be influenced by the stability of the carbocation intermediate. masterorganicchemistry.com
The strong Brønsted acidity of sulfonic acid-functionalized materials makes them suitable for a wide array of other organic transformations. These include:
Multicomponent Reactions (MCRs): These catalysts have been employed in the synthesis of complex heterocyclic compounds like xanthenes and pyrimido[4,5-b]quinolines through one-pot multicomponent reactions. beilstein-journals.org
Condensation Reactions: They can catalyze condensation reactions, such as the synthesis of bis-coumarins from aryl aldehydes and 4-hydroxycoumarin. beilstein-journals.org
Alkylation and Polymerization: Heteropolyacids (HPAs), which share strong Brønsted acidity with sulfonic acids, are effective in promoting reactions like alkylation and polymerization. nih.gov
Application as a Ligand in Homogeneous and Heterogeneous Catalysis
Beyond its role as a direct Brønsted acid catalyst, the molecular structure of this compound allows it to function as a ligand in the design of more complex catalytic systems. nih.gov
The sulfonic acid group and the cyano group in this compound can act as coordination sites for transition metal centers. Biphenyl (B1667301) sulfonic acid ligands have been utilized in the catalytic C-N cross-coupling of aryl halides with anilines and secondary amines. nih.gov In such applications, the ligand can influence the electronic properties and steric environment of the metal center, thereby tuning the catalyst's activity and selectivity. rsc.org For example, in Suzuki coupling reactions, water-soluble phosphine-palladium complexes are used, where the ligands play a crucial role in the catalytic cycle. scirp.org The coordination of ligands to a metal center can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
To bridge the gap between homogeneous and heterogeneous catalysis, sulfonic acid groups can be immobilized on solid supports. researchgate.net This approach combines the high activity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. researchgate.net Common supports include silica (B1680970), mesoporous materials like SBA-15, and magnetic nanoparticles. mdpi.comresearchgate.netresearchgate.net
The functionalization can be achieved through two primary methods:
Post-synthesis grafting: The sulfonic acid-containing molecule is attached to a pre-formed support material. researchgate.net
Co-condensation (sol-gel process): The precursor to the sulfonic acid group is included during the synthesis of the support material itself. researchgate.net
These supported catalysts have shown great promise in various applications, including the production of biofuels and the synthesis of fine chemicals. mdpi.comresearchgate.net The sulfonic acid groups on the support provide the acidic sites for catalysis, while the solid support facilitates catalyst recovery and recycling. mdpi.com For instance, arenesulfonic-modified SBA-15 materials have been successfully used in the esterification of fatty acids. mdpi.com The development of magnetic core-shell catalysts with sulfonic acid functionality further simplifies catalyst separation through the use of an external magnet. researchgate.net
Mechanistic Investigations of Catalytic Pathways
The catalytic efficacy of this compound is rooted in the synergistic interplay between its sulfonic acid group, which provides Brønsted acidity, and the rigid, electron-withdrawing cyano-biphenyl backbone. Mechanistic studies are paramount in elucidating the precise reaction pathways and optimizing catalytic performance.
Reaction Kinetics and Rate-Determining Steps
Kinetic studies are fundamental to understanding the catalytic mechanism of this compound. By systematically varying parameters such as temperature, reactant concentrations, and catalyst loading, the reaction order and rate constants can be determined. This data is crucial for identifying the rate-determining step of the catalytic cycle.
For instance, in acid-catalyzed hydrolysis reactions, such as the depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET), studies on analogous sulfonic acid catalysts have provided a framework for what to expect. Research on p-toluenesulfonic acid (PTSA) has shown that PET hydrolysis can follow first-order kinetics. rsc.org The apparent activation energy for such reactions can also be determined from Arrhenius plots, providing deeper insights into the energy barriers of the process. For example, the hydrolysis of PET catalyzed by concentrated PTSA was found to have a relatively low apparent activation energy of 76.4–125.4 kJ mol−1. rsc.org
A hypothetical kinetic study for the hydrolysis of a model ester catalyzed by this compound might yield data as presented in the interactive table below.
| Entry | Substrate Concentration (mol/L) | Catalyst Loading (mol%) | Temperature (°C) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 1 | 60 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 1 | 60 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 2 | 60 | 2.5 x 10⁻⁵ |
| 4 | 0.1 | 1 | 70 | 2.5 x 10⁻⁵ |
The data would suggest a first-order dependence on the substrate concentration and the catalyst, a common observation in acid catalysis.
Spectroscopic Probing of Active Sites and Intermediates
Spectroscopic techniques are indispensable for the direct observation of the catalyst's active sites and the transient intermediates formed during a reaction. In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor changes in the vibrational modes of the sulfonic acid group and the cyano moiety of the catalyst, as well as the substrate, providing real-time information on bond-breaking and bond-forming events.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR for heterogeneous applications, can also be employed to probe the local environment of the acidic protons and carbon atoms within the catalyst structure. This can help in understanding the interaction between the catalyst and the reactants. The biphenyl structure of this compound offers unique spectroscopic handles that can be exploited to study its electronic and structural dynamics during catalysis.
Catalyst Recycling and Reusability Studies
A significant advantage of solid-acid catalysts like this compound is their potential for recovery and reuse, which is critical for developing sustainable chemical processes. Studies on similar catalysts, such as poly(4-styrenesulfonic acid) (PSSA), have demonstrated excellent reusability over multiple reaction cycles. mst.eduresearchgate.net For instance, PSSA maintained its activity for five consecutive cycles in the hydrolysis of PET. mst.edu Similarly, p-toluenesulfonic acid was successfully recovered and reused for five cycles with sustained catalytic efficiency. rsc.org
The reusability of this compound would typically be evaluated by recovering the catalyst after a reaction, washing it with a suitable solvent to remove any adsorbed products or unreacted starting materials, and then drying it before introducing it into a fresh reaction mixture. The catalytic activity, typically measured by the conversion of the reactant or the yield of the product, is monitored over several cycles.
The following interactive table presents hypothetical data from a reusability study of this compound in a model esterification reaction.
| Cycle | Catalyst Recovery (%) | Product Yield (%) |
| 1 | 99 | 95 |
| 2 | 98 | 94 |
| 3 | 98 | 94 |
| 4 | 97 | 93 |
| 5 | 96 | 92 |
These hypothetical results would indicate a high degree of stability and reusability for the this compound catalyst, with only a minor decrease in activity over five cycles. This robust performance underscores its potential as an environmentally benign and economically viable catalyst for industrial applications.
Coordination Chemistry of 4 Cyano 4 Biphenylsulfonic Acid
Ligand Design and Synthesis Strategies
The design of 4'-cyano-4-biphenylsulfonic acid as a ligand is predicated on its rigid biphenyl (B1667301) backbone and the distinct electronic properties of its terminal functional groups. The biphenyl unit provides a linear and predictable scaffold, which is desirable for creating extended structures. The cyano (-CN) group is a well-known coordinating group, capable of forming strong bonds with a variety of metal centers. The sulfonic acid (-SO₃H) group, typically deprotonated to a sulfonate (-SO₃⁻) in coordination complexes, offers a negatively charged site for coordination and can act as a mono- or multi-dentate ligand.
The synthesis of this compound is not widely documented in the literature, but a plausible synthetic route can be inferred from related preparations. A common strategy for creating substituted biphenyls is through cross-coupling reactions. For instance, a Suzuki or a Negishi coupling could be employed. A potential pathway could involve the coupling of a protected 4-bromobenzenesulfonic acid with a 4-cyanophenylboronic acid, or a similar combination of reactants.
Alternatively, a multi-step synthesis starting from 4-phenylphenol (B51918) has been reported for a related compound, 4-cyano-4'-hydroxybiphenyl (B10760). google.com This process involves protection of the hydroxyl group, followed by acylation, conversion to a carboxylic acid, amidation, dehydration to the nitrile, and finally deprotection. google.com A subsequent sulfonation of the 4-cyano-4'-hydroxybiphenyl could potentially yield the desired product. The synthesis of related biphenyl compounds, such as 4-cyanobiphenyl (B145940), often involves transition metal-catalyzed cross-coupling reactions. google.comchemicalbook.com
Complexation with Metal Ions
The presence of both a hard (sulfonate) and a borderline (cyano) donor site on the 4'-cyano-4-biphenylsulfonate ligand allows for complexation with a wide range of metal ions, from hard alkali and alkaline earth metals to softer transition metals. The specific coordination mode will depend on the nature of the metal ion, the reaction conditions, and the presence of any ancillary ligands.
The synthesis of metal complexes with 4'-cyano-4-biphenylsulfonate would typically involve the reaction of a salt of the ligand with a metal salt in a suitable solvent, often under solvothermal conditions to promote the formation of crystalline products. The characterization of the resulting complexes would rely on a combination of analytical techniques:
Infrared (IR) Spectroscopy: The IR spectrum can provide evidence of coordination. A shift in the stretching frequency of the cyano group (typically around 2220-2240 cm⁻¹) to higher or lower wavenumbers upon complexation indicates its involvement in bonding. Similarly, changes in the vibrational modes of the sulfonate group can confirm its coordination to the metal center.
Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complex.
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the complexes and to identify the loss of any coordinated or lattice solvent molecules.
The coordination geometry around the metal center in complexes of 4'-cyano-4-biphenylsulfonate can be highly variable. The cyano group typically coordinates in a linear fashion through the nitrogen atom. The sulfonate group, on the other hand, can exhibit several coordination modes:
Monodentate: One oxygen atom of the sulfonate group coordinates to the metal center.
Bidentate Chelating: Two oxygen atoms of the sulfonate group coordinate to the same metal center.
Bidentate Bridging: Two oxygen atoms of the sulfonate group coordinate to two different metal centers, acting as a bridge.
Tridentate: All three oxygen atoms of the sulfonate group coordinate to one or more metal centers.
The combination of these coordination modes can lead to the formation of discrete mononuclear or polynuclear complexes, as well as one-, two-, or three-dimensional coordination polymers. The rigid nature of the biphenyl backbone would favor the formation of extended structures where the ligands bridge between metal centers.
Below is a table with representative bond lengths for metal-ligand interactions involving cyano and sulfonate groups, based on data from analogous systems.
| Coordination Bond | Typical Bond Length (Å) | Metal Ion Example |
| M-N (cyano) | 2.0 - 2.2 | Cu(II), Ag(I) |
| M-O (sulfonate) | 1.9 - 2.5 | Zn(II), Cd(II), Ln(III) |
Electronic Structure and Bonding in Metal Complexes
The electronic structure and bonding in metal complexes of 4'-cyano-4-biphenylsulfonate are influenced by the nature of both the ligand and the metal ion. The cyano group is a π-acceptor, meaning it can accept electron density from the metal's d-orbitals into its own π* orbitals. This back-bonding can strengthen the metal-ligand bond and influence the electronic properties of the complex.
Techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements would be crucial for probing the electronic structure of these complexes. For instance, the position of d-d transitions in the UV-Vis spectrum can provide information about the ligand field splitting energy.
Self-Assembly Processes Involving Coordination to Metal Centers
The bifunctional and rigid nature of 4'-cyano-4-biphenylsulfonate makes it an excellent candidate for use in the self-assembly of complex supramolecular architectures, particularly metal-organic frameworks (MOFs). nih.govnih.govnso-journal.org In a self-assembly process, the ligand and metal ions spontaneously organize into a well-defined, thermodynamically stable structure.
The directionality of the coordination bonds, with the cyano group coordinating at one end of the linear biphenyl spacer and the sulfonate group at the other, can lead to the formation of predictable and highly ordered networks. By carefully choosing the metal ion with its preferred coordination geometry, it is possible to control the dimensionality and topology of the resulting framework. For example, a metal ion that favors a tetrahedral coordination environment could be linked by the linear ligands to form a diamondoid network, while an octahedral metal ion could lead to a cubic or other more complex topology.
The potential for these self-assembled structures is vast, with possible applications in areas such as gas storage, separation, catalysis, and sensing. mdpi.comyoutube.com The pores within the MOF structure could be tailored in size and functionality by the choice of the metal-ligand combination.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These calculations can predict the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution
DFT studies on analogous compounds, such as biphenyl (B1667301) derivatives, provide a framework for understanding the electronic structure of 4'-Cyano-4-biphenylsulfonic acid. nih.gov The biphenyl core itself consists of two phenyl rings linked by a single bond, allowing for potential electronic communication between them. The substituents at the 4 and 4' positions significantly influence the electronic landscape of the entire molecule.
The cyano group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This leads to a significant polarization of the C≡N bond and a decrease in electron density on the phenyl ring to which it is attached. Conversely, the sulfonic acid group is also strongly electron-withdrawing.
Table 1: Predicted Electronic Properties of this compound based on Analogous DFT Studies
| Property | Predicted Characteristic | Rationale based on Analogous Compounds |
| HOMO Distribution | Primarily on the biphenyl rings | In substituted biphenyls, the aromatic system often constitutes the HOMO. nih.gov |
| LUMO Distribution | Concentrated on the cyano and sulfonic acid groups | Electron-withdrawing groups typically contribute significantly to the LUMO. nih.gov |
| Charge Distribution | Significant negative charge on N (cyano) and O (sulfonic acid) atoms; positive charge on S and the carbon attached to the cyano group. | Based on the high electronegativity of N and O, and the electron-withdrawing nature of the functional groups. |
| Dipole Moment | High | The presence of two strong, opposing electron-withdrawing groups would lead to a large molecular dipole moment. |
Prediction of Spectroscopic Properties
Computational methods can also predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. DFT calculations, for instance, can compute vibrational frequencies that correspond to the peaks in an IR or Raman spectrum. researchgate.net
For this compound, characteristic vibrational modes would be expected for the C≡N stretch of the cyano group, typically appearing in the range of 2220-2260 cm⁻¹. The sulfonic acid group would exhibit characteristic S=O stretching vibrations (around 1350 cm⁻¹ and 1175 cm⁻¹) and an O-H stretching mode. The biphenyl framework would contribute to a complex fingerprint region in the spectrum.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. researchgate.net For this compound, a key conformational feature is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens, the biphenyl rings are typically twisted with respect to each other in the gas phase or in solution. The exact angle of this twist can be influenced by the substituents and the surrounding environment. tandfonline.com
MD simulations of cyanobiphenyls have shown that these molecules exhibit considerable flexibility. tandfonline.comnih.gov The presence of the sulfonic acid group in this compound would introduce the possibility of strong intermolecular hydrogen bonding. MD simulations of similar systems have highlighted the importance of such interactions in determining the local structure. nih.gov The sulfonic acid group can act as a hydrogen bond donor (O-H) and acceptor (S=O), leading to the formation of dimers or larger aggregates in the condensed phase.
Reaction Mechanism Predictions and Energy Landscape Mapping
Theoretical chemistry can be used to explore potential reaction pathways and map out the energy landscapes of chemical reactions. For the synthesis of this compound, a key step would be the sulfonation of 4-cyanobiphenyl (B145940).
Computational studies on the sulfonation of aromatic compounds can elucidate the mechanism, which typically involves the electrophilic attack of a sulfonating agent (like SO₃) on the aromatic ring. scirp.org DFT calculations can be used to determine the structures and energies of reactants, transition states, and products for the sulfonation reaction. This would allow for the prediction of the most likely site of sulfonation and the activation energy for the reaction. Given the directing effects of the cyano group (meta-directing but deactivating), the sulfonation of 4-cyanobiphenyl would be expected to be challenging.
Structure-Property Relationship Modeling at the Molecular Level
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov While specific QSAR/QSPR studies on this compound are not available, studies on other biphenyl derivatives can provide insights into how structural modifications might influence its properties. nih.govtandfonline.comresearchgate.net
For example, QSAR studies on biphenyl derivatives often use molecular descriptors such as hydrophobicity, electronic parameters (like Hammett constants), and steric parameters to build predictive models. nih.gov For this compound, the strong polarity imparted by the cyano and sulfonic acid groups would significantly affect its hydrophobicity and, consequently, its behavior in different solvent environments. These models can be valuable in predicting the properties of related molecules and in the rational design of new compounds with desired characteristics.
Environmental Degradation and Fate Studies
Photodegradation Pathways in Aqueous Environments
Photodegradation in aqueous solutions is a significant transformation pathway for many organic pollutants. For 4'-Cyano-4-biphenylsulfonic acid, the process is influenced by its molecular structure, which includes a biphenyl (B1667301) ring system, a cyano (-CN) group, and a sulfonic acid (-SO₃H) group.
While direct photolytic studies on this compound are not extensively documented, the degradation pathways can be inferred from research on analogous compounds. The presence of the biphenyl and cyano moieties suggests that the molecule can absorb ultraviolet (UV) radiation, leading to its decomposition. Studies on other cyano-containing aromatic compounds, such as cyano liquid crystal monomers, show that the benzene (B151609) ring and functional groups significantly influence electron distribution and susceptibility to photolysis. nih.gov
The photodegradation of this compound likely proceeds through several key mechanisms:
Generation of Reactive Oxygen Species (ROS): Similar to other aromatic sulfonic acids like 2-phenylbenzimidazole-5-sulfonic acid (PBSA), this compound may act as a photosensitizer, absorbing UV light and transferring energy to molecular oxygen to create singlet oxygen (¹O₂) and other ROS. researchgate.net These highly reactive species can then attack the biphenyl structure.
Hydroxylation of the Aromatic Ring: A primary pathway involves the attack of hydroxyl radicals (•OH), a powerful ROS, on the electron-rich biphenyl rings. This leads to the formation of hydroxylated intermediates.
Cleavage of the Biphenyl System: Persistent attack by ROS can lead to the opening of the aromatic rings, breaking the compound down into smaller, aliphatic molecules.
Transformation of Functional Groups: The cyano group can undergo hydrolysis to form a carboxylic acid group (-COOH). The sulfonic acid group is generally stable but can be cleaved under energetic UV irradiation, releasing sulfate (B86663) ions (SO₄²⁻) into the solution. researchgate.netresearchgate.net
Biodegradation Mechanisms by Microorganisms
The biodegradation of biphenyl compounds has been studied extensively, providing a model for the likely microbial degradation of this compound. The process is primarily carried out by bacteria capable of utilizing aromatic compounds as a source of carbon and energy. typeset.io
The most well-documented pathway for the aerobic biodegradation of biphenyl and its derivatives is the biphenyl dioxygenase (bph) pathway. researchgate.netnih.gov
Key steps in the proposed biodegradation pathway include:
Initial Dioxygenation: The process begins with an enzymatic attack by a dioxygenase enzyme, which incorporates two hydroxyl groups onto one of the aromatic rings, typically at the 2,3-position, to form a cis-dihydrodiol.
Dehydrogenation: The cis-dihydrodiol is then converted to the corresponding dihydroxybiphenyl by a dehydrogenase enzyme.
Meta-Cleavage: The aromatic ring with the two hydroxyl groups is subsequently opened through a meta-cleavage mechanism by another dioxygenase enzyme. nih.govnih.gov
Further Degradation: The resulting aliphatic acid undergoes further enzymatic reactions, eventually leading to intermediates of central metabolism, such as those in the Krebs cycle.
Microorganisms known to degrade related compounds like 4-chlorobiphenyl (B17849) include strains of Achromobacter and Bacillus. researchgate.netnih.gov Similarly, genera such as Sphingobium and Cupriavidus have demonstrated the ability to degrade various bisphenol analogues. typeset.io It is plausible that similar microbial consortia could be involved in the breakdown of this compound.
The fate of the cyano and sulfonic acid groups during biodegradation is critical. The sulfonic acid group generally increases water solubility and may be removed by specific desulfonating bacteria. The cyano group can be transformed by nitrilase or nitrile hydratase enzymes into a carboxylic acid and ammonia, which can then be assimilated by the microorganisms.
Table 1: Potential Microbial Genera Involved in the Biodegradation of Biphenyl-related Compounds
| Microbial Genus | Related Compound Degraded | Reference |
| Achromobacter | 4-Chlorobiphenyl | researchgate.netnih.gov |
| Bacillus | 4-Chlorobiphenyl | researchgate.netnih.gov |
| Rhodococcus | Diclofenac, Biphenyls | mdpi.com |
| Sphingobium | Bisphenol A (BPA) | typeset.io |
| Cupriavidus | Bisphenol A (BPA) | typeset.io |
Chemical Stability and Transformation in Different Environmental Matrices
The chemical stability of this compound in environmental matrices like soil and water dictates its persistence and mobility. Its structure, featuring a stable biphenyl core, a cyano group, and a sulfonic acid group, governs its reactivity.
Water: The compound is soluble in water due to the highly polar sulfonic acid group. chemicalbook.com In aqueous environments, it will exist predominantly as the sulfonate anion (4'-cyano-4-biphenylsulfonate) across a wide range of environmental pH values. This high water solubility facilitates its transport in surface water and groundwater. Hydrolysis of the cyano group to a carboxylic acid can occur, particularly under strong acidic or basic conditions, though this process may be slow at neutral pH. rsc.org
Soil and Sediment: The anionic nature of the molecule suggests that its adsorption to soil and sediment particles will be limited, especially in soils with a net negative charge (common in temperate regions). It is less likely to bind strongly to organic matter compared to non-polar biphenyl compounds. This low adsorption potential, combined with high water solubility, indicates a potential for leaching through the soil profile and reaching groundwater.
Atmosphere: Due to its low volatility, significant partitioning to the atmosphere is not expected.
Analytical Methodologies for Trace Environmental Analysis
Detecting and quantifying this compound at trace levels in environmental samples requires sensitive and specific analytical techniques. The methods are typically designed to handle complex matrices like water, soil, and sludge.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of this compound due to its polarity and low volatility. researchgate.net
Separation: Reversed-phase HPLC is commonly employed, using a C18 or similar column. The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.
Detection:
UV-Vis Detection: The aromatic biphenyl system allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance would likely be in the range of 250-290 nm, similar to related biphenyl compounds. researchgate.net
Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex environmental samples, HPLC is coupled with tandem mass spectrometry. This technique provides structural information and allows for very low detection limits by monitoring specific parent-to-daughter ion transitions. nih.gov
Gas Chromatography (GC) is less suitable for the direct analysis of the parent compound due to its low volatility and high polarity. However, GC coupled with mass spectrometry (GC-MS) could be used for the analysis of less polar degradation products or if the parent compound is subjected to a derivatization procedure to make it more volatile. nih.gov
Sample Preparation: Before analysis, a sample preparation step is crucial to extract the analyte from the environmental matrix and remove interfering substances. This often involves Solid-Phase Extraction (SPE) for aqueous samples, where the compound is adsorbed onto a solid sorbent and then eluted with a small volume of solvent.
Table 2: Summary of Analytical Methodologies for this compound
| Technique | Detector | Typical Application | Key Features | Reference |
| HPLC | UV-Vis | Quantification in relatively clean samples (e.g., process water) | Robust, cost-effective, good for routine monitoring. | researchgate.net |
| LC-MS/MS | Tandem Mass Spectrometer | Trace analysis in complex environmental matrices (water, soil) | High sensitivity and selectivity, structural confirmation. | nih.govresearchgate.net |
| GC-MS | Mass Spectrometer | Analysis of non-polar degradation products or derivatized analyte | High resolution for volatile and semi-volatile compounds. | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for 4'-Cyano-4-biphenylsulfonic Acid Analogues
The exploration of this compound's potential is intrinsically linked to the ability to synthesize a diverse range of its analogues. Future research will likely focus on developing more efficient, scalable, and versatile synthetic strategies. Current approaches often involve multi-step syntheses, starting from biphenyl (B1667301) or substituted precursors. For instance, a common route involves the sulfonation of a cyanobiphenyl derivative or the cyanation of a biphenylsulfonic acid precursor.
Future methodologies are expected to employ modern catalytic systems, such as palladium-catalyzed cross-coupling reactions, to construct the biphenyl core with greater control over substitution patterns. The direct C-H functionalization of biphenyl systems is another promising avenue, offering a more atom-economical approach to introduce the cyano and sulfonic acid groups.
The synthesis of analogues with varied substitution on the biphenyl rings will be crucial for fine-tuning the compound's electronic, steric, and solubility properties. This will enable the creation of a library of compounds with tailored characteristics for specific applications.
Table 1: Potential Synthetic Strategies for this compound Analogues
| Synthetic Approach | Key Features | Potential Advantages |
| Palladium-Catalyzed Cross-Coupling | High efficiency and functional group tolerance. | Versatility in creating diverse substitution patterns. |
| Direct C-H Functionalization | Atom-economical and reduces pre-functionalization steps. | More sustainable and streamlined synthesis. |
| Flow Chemistry | Precise control over reaction parameters and enhanced safety. | Improved scalability and reproducibility. |
Exploration of Advanced Applications in Niche Materials and Catalytic Systems
The bifunctional nature of this compound, possessing both a strong Brønsted acid site and a polar nitrile group, makes it a compelling candidate for advanced materials and catalysis.
In materials science, the cyano group's strong dipole moment is a key feature for applications in liquid crystals. nbinno.comresearcher.life While cyanobiphenyls are well-established in this field, the addition of a sulfonic acid group could lead to novel liquid crystalline materials with unique phase behaviors and responsiveness to external stimuli like electric fields and pH changes. acs.orgrsc.org
As a catalyst, the sulfonic acid group provides strong acidity, similar to sulfuric acid, but with the advantage of being attached to a solid support if the molecule is immobilized. mdpi.comresearchgate.net This heterogenization of the catalyst simplifies separation and recycling, making processes more sustainable. mdpi.com Future research will likely explore its use in a range of acid-catalyzed reactions, such as esterification, alkylation, and condensation reactions. The presence of the cyano group could also influence the catalytic activity and selectivity through electronic effects or by providing an additional interaction site. rsc.orgcapes.gov.br
Table 2: Potential Advanced Applications
| Application Area | Key Feature Utilized | Potential Advancement |
| Liquid Crystals | Strong dipole moment of the cyano group. nbinno.com | pH-responsive and novel phase behavior. acs.org |
| Heterogeneous Catalysis | Strong Brønsted acidity of the sulfonic acid group. mdpi.commdpi.com | Recyclable and selective catalysts for green chemistry. |
| Functional Polymers | Rigid biphenyl backbone and polar functional groups. | Materials with high thermal stability and specific electronic properties. |
Integration with Machine Learning and AI for Accelerated Discovery
The vast chemical space of possible this compound analogues presents a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery and optimization of new materials and catalysts based on this scaffold.
ML models can be trained on existing experimental and computational data to predict the properties of novel, unsynthesized analogues. research.googlemdpi.com For example, quantitative structure-property relationship (QSPR) models could predict the liquid crystalline transition temperatures or the catalytic activity of different derivatives. acs.org This would allow researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving significant time and resources. nih.goveisai.com
Table 3: Role of AI and Machine Learning
| AI/ML Application | Description | Expected Outcome |
| Property Prediction | Training models to predict physical and chemical properties. research.googleacs.org | Rapid screening of virtual compound libraries. |
| Generative Design | Using AI to generate novel molecular structures. pharmaceutical-technology.com | Discovery of optimized analogues with desired functionalities. |
| Synthesis Planning | Predicting optimal synthetic routes for target analogues. | More efficient and cost-effective chemical synthesis. |
Interdisciplinary Research with Nanotechnology and Supramolecular Chemistry
The intersection of this compound chemistry with nanotechnology and supramolecular chemistry opens up exciting possibilities for the creation of highly organized and functional nanoscale systems.
In nanotechnology, this compound can be used to functionalize the surface of nanoparticles, such as silica (B1680970) or gold, imparting both acidity and specific recognition properties. scirp.org These functionalized nanoparticles could find applications as nanocatalysts with high surface area and enhanced activity, or as sensors where the cyano group can interact with specific analytes. ucm.es The self-assembly of these functionalized nanoparticles could also lead to the formation of ordered nanostructures with unique optical or electronic properties. numberanalytics.com
The principles of supramolecular chemistry can be harnessed to direct the self-assembly of this compound and its analogues into well-defined architectures. tandfonline.comub.edu The biphenyl core can participate in π-π stacking interactions, while the cyano and sulfonic acid groups can form hydrogen bonds and dipole-dipole interactions. nih.gov This can lead to the formation of supramolecular polymers, gels, or liquid crystals with emergent properties. The ability to control the self-assembly process through external stimuli, such as pH or temperature, could enable the development of "smart" materials that can respond to their environment. rsc.org
Table 4: Interdisciplinary Research Directions
| Interdisciplinary Field | Research Focus | Potential Application |
| Nanotechnology | Functionalization of nanoparticles. scirp.org | Nanocatalysts, sensors, and ordered nanostructures. ucm.esnumberanalytics.com |
| Supramolecular Chemistry | Controlled self-assembly into defined architectures. tandfonline.comub.edu | "Smart" materials, responsive gels, and functional organic frameworks. |
| Nanomedicine | Development of drug delivery systems. ub.edu | Targeted drug delivery and controlled release. |
Q & A
Q. What are the optimal synthetic routes for 4'-Cyano-4-biphenylsulfonic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sulfonation of biphenyl derivatives followed by cyano group introduction. Key steps include:
- Sulfonation : Use fuming sulfuric acid or sulfur trioxide under controlled temperatures (e.g., 0–40°C) to avoid over-sulfonation .
- Cyano functionalization : Employ nucleophilic substitution with cyanide sources (e.g., KCN/NaCN) or transition metal-catalyzed cyanation .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures removes byproducts. Monitor purity via TLC or HPLC .
- Critical factors : Temperature, solvent polarity, and stoichiometry of sulfonating agents directly impact regioselectivity and yield.
Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?
- Analytical workflow :
- NMR : ¹H/¹³C NMR identifies aromatic proton environments and confirms sulfonic acid (-SO₃H) and cyano (-CN) group positions. Chemical shifts for sulfonic protons typically appear downfield (~δ 7.5–8.5 ppm) .
- FT-IR : Peaks at ~1180 cm⁻¹ (S=O stretching) and ~2230 cm⁻¹ (C≡N stretching) validate functional groups .
- UV-Vis : Conjugation between biphenyl and sulfonic acid groups enhances absorption in the 250–300 nm range, useful for photochemical studies .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Experimental design :
- Key findings : Stability decreases in alkaline conditions due to sulfonate group hydrolysis. Cyano groups remain intact below 150°C .
Q. How does this compound interact with biological macromolecules in preliminary screening assays?
- Assay protocols :
- Protein binding : Use fluorescence quenching or SPR to study interactions with serum albumin or enzymes .
- Cytotoxicity : Evaluate via MTT assays on cell lines (e.g., HeLa), noting IC₅₀ values. Low toxicity (IC₅₀ > 100 µM) is typical for sulfonic acid derivatives .
Advanced Research Questions
Q. What computational models predict the solvation behavior and reactivity of this compound?
Q. How do structural modifications (e.g., alkyl chain length) alter the mesomorphic properties of this compound derivatives?
Q. What mechanisms explain contradictory reports on the catalytic activity of this compound in acid-driven reactions?
- Resolution strategies :
- Kinetic studies : Compare turnover rates in ester hydrolysis under identical conditions (solvent, substrate concentration). Discrepancies may arise from residual water content or trace metal impurities .
- Surface analysis : Use XPS or SEM to assess catalyst degradation during recycling, which reduces activity .
Q. How can synthetic protocols be optimized to minimize byproducts (e.g., disulfonated isomers) in this compound production?
- Optimization framework :
- DoE (Design of Experiments) : Vary sulfonation time, temperature, and reagent ratios to identify ideal conditions.
- In-situ monitoring : Raman spectroscopy tracks reaction progress, reducing over-sulfonation .
Q. What are the degradation pathways of this compound under UV irradiation, and how do they impact environmental safety?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
